molecular formula C23H26N2O4 B15045174 N-((Z)-2-(4-methoxyphenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide

N-((Z)-2-(4-methoxyphenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide

Cat. No.: B15045174
M. Wt: 394.5 g/mol
InChI Key: DUHCVQWCIJGNFA-STZFKDTASA-N
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Description

N-((Z)-2-(4-methoxyphenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydrofuran-2-ylmethyl group, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Z)-2-(4-methoxyphenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methoxyphenyl intermediate through a Friedel-Crafts acylation reaction.

    Introduction of the Tetrahydrofuran-2-ylmethyl Group: The tetrahydrofuran-2-ylmethyl group is introduced via a nucleophilic substitution reaction.

    Coupling with the Methylbenzamide Group: The final step involves coupling the intermediate with the methylbenzamide group using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((Z)-2-(4-methoxyphenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-((Z)-2-(4-methoxyphenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((Z)-2-(4-methoxyphenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((Z)-2-(4-hydroxyphenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide
  • N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide

Uniqueness

N-((Z)-2-(4-methoxyphenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C23H26N2O4/c1-16-5-9-18(10-6-16)22(26)25-21(14-17-7-11-19(28-2)12-8-17)23(27)24-15-20-4-3-13-29-20/h5-12,14,20H,3-4,13,15H2,1-2H3,(H,24,27)(H,25,26)/b21-14-

InChI Key

DUHCVQWCIJGNFA-STZFKDTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCC3CCCO3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCC3CCCO3

Origin of Product

United States

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